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Compound of Interest

Compound Name: 4-Phenylmorpholin-3-one

Cat. No.: B154935

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Phenylmorpholin-3-one, a molecule of interest in medicinal chemistry and
organic synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in research and development.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-Phenylmorpholin-3-one.

Table 1: *H NMR Spectroscopic Data

Chemical Shift o . .
Multiplicity Integration Assignment Source

(3) ppm

7.42 t,J=8.0 Hz 2H Ar-H [1]
7.34-7.27 m 3H Ar-H [1]

4.35 s 2H N-CH2-C=0 [1]

4.04 t,J=5.2 Hz 2H O-CH: [1]

3.77 t,J=5.2 Hz 2H N-CH: [1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b154935?utm_src=pdf-interest
https://www.benchchem.com/product/b154935?utm_src=pdf-body
https://www.benchchem.com/product/b154935?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenylmorpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenylmorpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenylmorpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenylmorpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenylmorpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

- 13
Chemical Shift (8) ppm Assighment
167.0 (approx.) C=0 (Amide)

141.0 (approx.)

Ar-C (Quaternary)

129.2 (approx.) Ar-CH
125.0 (approx.) Ar-CH
120.0 (approx.) Ar-CH
67.0 (approx.) O-CH:
50.0 (approx.) N-CH:2
48.0 (approx.) N-CH2-C=0

Note: Specific 33C NMR peak values require direct experimental data which was not available in

the cited sources. The assignments are based on typical chemical shifts for the given functional

groups.

Table 3: IR SpectroscopicData

Wavenumber (cm—2)

Functional Group Assignment

~3050 Aromatic C-H stretch
~2950 Aliphatic C-H stretch

~1680 C=0 (Amide) stretch

~1600, ~1490 Aromatic C=C stretch
~1250 C-N stretch

~1120 C-O-C stretch

Note: The IR peak values are predicted based on the functional groups present in 4-

Phenylmorpholin-3-one. Specific experimental data was not available in the searched

literature.
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Table 4: Mass Spectrometry Data
m/z Interpretation
177 [M]* (Molecular lon)

Note: The mass spectrometry data is based on the calculated molecular weight of 4-
Phenylmorpholin-3-one (C10H11NOz2).[2] Specific fragmentation patterns from experimental
data were not available.

Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of
the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon (33C) chemical environments within the 4-
Phenylmorpholin-3-one molecule.

Methodology:

o Sample Preparation: A sample of 5-10 mg of 4-Phenylmorpholin-3-one is dissolved in
approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), within a
standard 5 mm NMR tube.

e Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

* 1H NMR Acquisition: Proton NMR spectra are recorded with a pulse angle of 30-45 degrees
and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent
peak (e.g., CDCls at 7.26 ppm).

e 13C NMR Acquisition: Carbon-13 NMR spectra are typically acquired using a proton-
decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon
atom. A longer relaxation delay (5-10 seconds) may be necessary for the observation of
quaternary carbons. Chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16

ppm).
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o Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier
transform, followed by phase and baseline correction to yield the final NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 4-Phenylmorpholin-3-one based on
their characteristic vibrational frequencies.

Methodology:

o Sample Preparation: As 4-Phenylmorpholin-3-one is a solid, the Attenuated Total
Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is
placed directly onto the ATR crystal.

e Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

» Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded.
Subsequently, the sample spectrum is acquired by pressing the sample firmly against the
crystal. The spectrum is typically recorded over a range of 4000 to 400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of 4-Phenylmorpholin-3-one and to study its
fragmentation pattern.

Methodology:

e Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography
(LC-MS).

« lonization: Electron lonization (EI) or a soft ionization technique such as Electrospray
lonization (ESI) is used to generate charged ions from the sample molecules.
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e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.

o Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which
corresponds to the molecular weight of the compound, and to interpret the fragmentation
pattern to gain structural information.

Visualizations

The following diagrams illustrate the key structural and analytical aspects of 4-
Phenylmorpholin-3-one.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b154935?utm_src=pdf-body
https://www.benchchem.com/product/b154935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis Workflow

Data Output & Interpretation
Spectroscopic Techniques
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Structure of 4-Phenylmorpholin-3-one
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenylmorpholin-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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